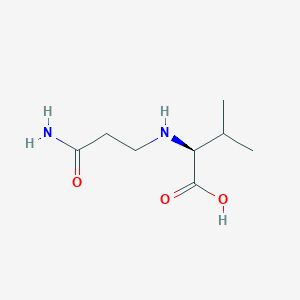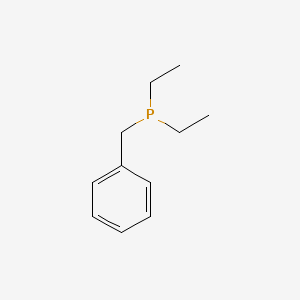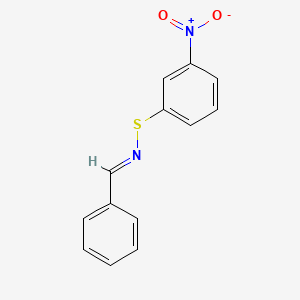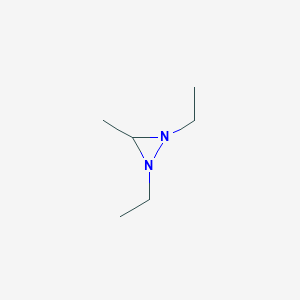
Glutaraldehyde, bisthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaraldehyde, bisthiosemicarbazone is a compound that combines the properties of glutaraldehyde and bisthiosemicarbazone. Glutaraldehyde is a well-known crosslinking agent used in various applications, while bisthiosemicarbazone derivatives are known for their biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bisthiosemicarbazone derivatives typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For glutaraldehyde, bisthiosemicarbazone, the reaction involves the condensation of glutaraldehyde with thiosemicarbazide under controlled conditions. This reaction can be carried out using conventional heating or ultrasound irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Glutaraldehyde, bisthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bisthiosemicarbazone derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Glutaraldehyde, bisthiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a crosslinking agent in polymer chemistry and material science.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Investigated for its antimicrobial and anticancer properties, showing potential in drug development.
Industry: Utilized in the production of disinfectants and sterilizing agents .
Mécanisme D'action
The mechanism of action of glutaraldehyde, bisthiosemicarbazone involves its ability to crosslink proteins and other biomolecules. This crosslinking disrupts the normal function of proteins, leading to antimicrobial and anticancer effects. The compound interacts with amino groups in proteins, forming stable crosslinked structures that inhibit microbial growth and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazone derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Glutaraldehyde derivatives: These compounds are widely used as crosslinking agents and disinfectants.
Uniqueness
Glutaraldehyde, bisthiosemicarbazone is unique due to its combined properties of glutaraldehyde and bisthiosemicarbazone. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
39534-03-7 |
|---|---|
Formule moléculaire |
C7H14N6S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
[(E)-[(5E)-5-(carbamothioylhydrazinylidene)pentylidene]amino]thiourea |
InChI |
InChI=1S/C7H14N6S2/c8-6(14)12-10-4-2-1-3-5-11-13-7(9)15/h4-5H,1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4+,11-5+ |
Clé InChI |
LYURNKYZINZCSX-ZVSIBQGLSA-N |
SMILES isomérique |
C(C/C=N/NC(=S)N)C/C=N/NC(=S)N |
SMILES canonique |
C(CC=NNC(=S)N)CC=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)






